![molecular formula C11H10N2O3 B2411380 Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2377033-44-6](/img/structure/B2411380.png)
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 218.21 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves several steps. A white precipitate forms during the acidification . The solid is then collected by filtration, washed with water, and dried in a vacuum oven .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)12-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3
.
Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, a solution of the compound in anhydrous THF was added to LAH at 0°C .
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalysis in Medicinal Chemistry Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is recognized for its role in the synthesis of complex heterocyclic compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds. These compounds are critical in medicinal and pharmaceutical industries due to their broad bioavailability and synthetic applications. Hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, are employed to synthesize these scaffolds, highlighting the compound's significance in developing lead molecules for medical applications (Parmar, Vala, & Patel, 2023).
Biomarker in Tobacco Research The compound's derivatives, specifically its pyridine structure, have been used as biomarkers in studying the effects of tobacco. The measurement of human urinary carcinogen metabolites, including derivatives of this compound, provides essential information about tobacco's relationship with cancer, showcasing its relevance in medical research and public health (Hecht, 2002).
Sensing Applications Pyridine derivatives, including this compound, play a significant role in chemosensing applications. They exhibit high affinity for various ions and neutral species, making them effective chemosensors for determining different species in environmental, agricultural, and biological samples. Their versatile biological activities, ranging from antibacterial to anticancer, further underline their importance in medicinal applications (Abu-Taweel et al., 2022).
Antibacterial Research Derivatives of this compound, such as triazole and triazole-containing hybrids, have shown promising antibacterial activity against Staphylococcus aureus. These compounds are recognized as potent inhibitors of various bacterial functions, indicating their potential in developing new antibacterial agents (Li & Zhang, 2021).
Mechanism of Action
Target of Action
Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that has been studied for its potential biological activities
Mode of Action
It is likely that the compound interacts with its targets through chemical reactions, leading to changes in the targets’ functions . More detailed studies are required to elucidate the exact mechanisms.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s structure suggests that it might be involved in various chemical reactions, potentially affecting multiple biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is likely that the compound exerts its effects by interacting with its targets, leading to changes in cellular functions . More research is needed to elucidate these effects.
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
properties
IUPAC Name |
ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)12-13-6-4-3-5-9(10)13/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPVCQHQQMUTNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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